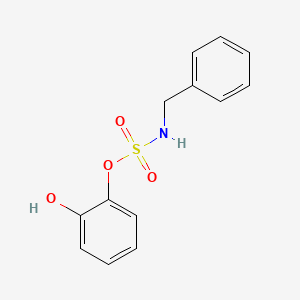

N-benzyl(2-hydroxyphenyl)sulfamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

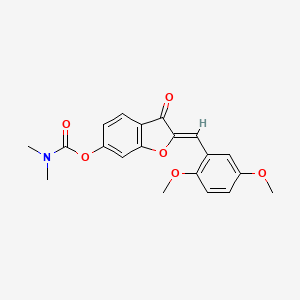

N-benzyl(2-hydroxyphenyl)sulfamate, also known as BHPS, is a sulfamoylated phenolic compound. It has the molecular formula C13H13NO4S and a molecular weight of 279.31 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of sulfamoyl chloride and chlorosulfonyl isocyanate . A detailed synthetic scheme can be found in the paper titled "Efficacious N-Protection of O-Aryl Sulfamates with 2,4- Dimethoxybenzyl Groups" .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a hydroxyphenyl group via a sulfamate linkage .Wissenschaftliche Forschungsanwendungen

Novel Sulfonated Nanofiltration Membranes

A study by Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for preparing thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities due to enhanced surface hydrophilicity, attributed to the presence of sulfonated monomers. The introduction of sulfonic acid groups was crucial for water permeation and dye rejection, highlighting a potential application in water treatment technologies (Liu et al., 2012).

Inhibition of Carbonic Anhydrases

Winum et al. (2003) explored aliphatic sulfamates and related derivatives as inhibitors of carbonic anhydrase isozymes, crucial for designing novel antitumor therapies. These compounds exhibited potent inhibitory effects on different isozymes, showcasing their potential in developing selective inhibitors for cancer treatment (Winum et al., 2003).

Nonradical Oxidation Processes

Zhou et al. (2015) investigated the activation of peroxymonosulfate by benzoquinone for the degradation of sulfamethoxazole, revealing a novel nonradical oxidation process. This study proposed a catalytic mechanism that might offer a new strategy for developing nonradical oxidation processes in environmental remediation (Zhou et al., 2015).

Ozone Treatment of Water Solutions

Gómez-Ramos et al. (2011) studied the ozonation of sulfamethoxazole, identifying transformation pathways and intermediates. This work contributes to understanding the chemical evolution of sulfonamide antibiotics under ozone treatment, with implications for water purification processes (Gómez-Ramos et al., 2011).

Steroidal Inhibitors of Steroid Sulfatase

Ciobanu et al. (2003) evaluated 2-methoxy derivatives of estrogenic inhibitors of steroid sulfatase, discovering that these compounds maintained potent inhibitory effects while eliminating estrogenic action. This study opens avenues for the development of nonestrogenic compounds for therapeutic applications (Ciobanu et al., 2003).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-benzyl(2-hydroxyphenyl)sulfamate is Carbonic anhydrase IX (CA-IX) . CA-IX is a protein that participates in pH regulation and may be involved in the control of cell proliferation and transformation . It is also a novel specific biomarker for cervical neoplasia .

Mode of Action

It is known that the compound interacts with its target, ca-ix, leading to changes in the target’s function

Biochemical Pathways

The biochemical pathways affected by this compound are related to the function of CA-IX. As CA-IX participates in pH regulation, the compound may affect pathways related to pH balance in the cell . Additionally, given CA-IX’s role in cell proliferation and transformation, pathways related to these processes may also be affected .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with CA-IX. By affecting the function of CA-IX, the compound could potentially alter pH regulation and cell proliferation and transformation processes . .

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl) N-benzylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c15-12-8-4-5-9-13(12)18-19(16,17)14-10-11-6-2-1-3-7-11/h1-9,14-15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRNPKYVAOXNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)

![N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2937300.png)

![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2937310.png)

![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)